1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butan-2-yl group and a chlorine atom attached to the pyrazole ring, along with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux to facilitate the cyclization process, resulting in the formation of the pyrazole ring.
For industrial production, large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group yields carboxylate salts, while reduction results in alcohol derivatives.
Scientific Research Applications
1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the chlorine atom and butan-2-yl group contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(butan-2-yl)-3,5-dichloro-1H-pyrazole-4-carboxylic acid: This compound has two chlorine atoms, which may enhance its reactivity and binding affinity.
1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid: The presence of a methyl group instead of chlorine can alter the compound’s hydrophobicity and reactivity.
1-(butan-2-yl)-5-nitro-1H-pyrazole-4-carboxylic acid: The nitro group introduces electron-withdrawing properties, affecting the compound’s chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
1-butan-2-yl-5-chloropyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
AHCMXAMHVCWCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)C(=O)O)Cl |
Origin of Product |
United States |
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